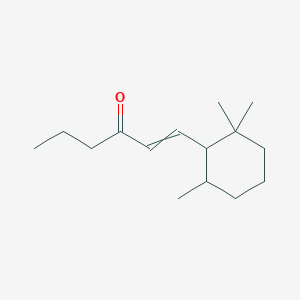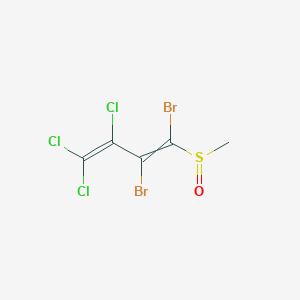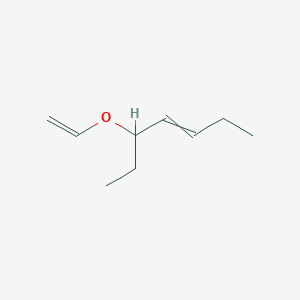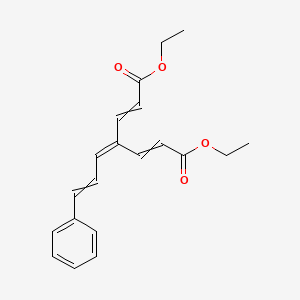
1-Bromodeca-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromodeca-3,5-diene is an organic compound characterized by the presence of a bromine atom attached to a deca-3,5-diene structure. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties due to the presence of alternating double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromodeca-3,5-diene can be synthesized through various methods. One common approach involves the bromination of deca-3,5-diene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the diene structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromodeca-3,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bonds in the diene structure can participate in electrophilic addition reactions, such as the addition of hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or hydrogen chloride (HCl) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution: Formation of various substituted dienes.
Addition: Formation of halogenated alkanes.
Oxidation: Formation of epoxides or diols.
Applications De Recherche Scientifique
1-Bromodeca-3,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromodeca-3,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new products. The presence of the bromine atom also allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber synthesis.
Uniqueness: 1-Bromodeca-3,5-diene is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
92080-85-8 |
|---|---|
Formule moléculaire |
C10H17Br |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
1-bromodeca-3,5-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
IHRNIHQXFZREKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)






![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)


